N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine
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Overview
Description
N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Preparation Methods
The synthesis of N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine typically involves the reaction of benzene-1,3-diamine with formic acid in the presence of ZnCl₂ or HCl as a catalyst . . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in cancer treatment due to its ability to intercalate into DNA and disrupt biological processes involving DNA and related enzymes . In industry, it is used in the development of luminous materials and organoelectronics .
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine primarily involves DNA intercalation. The planar structure of the compound allows it to insert itself between the base pairs of double-stranded DNA, leading to the unwinding of the helical structure . This intercalation disrupts DNA synthesis and can lead to high levels of mutation in the copied DNA strands, preventing bacterial reproduction and exerting anticancer effects .
Comparison with Similar Compounds
N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine can be compared with other similar compounds such as N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine, N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine, and N,N’-bis(3-chlorobenzylidene)-3,6-acridinediamine . These compounds share a similar acridine-3,6-diamine structural component but differ in the position and type of substituents on the aromatic rings. The unique combination of substituents in N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine contributes to its specific chemical and biological properties, making it distinct from its analogues.
Properties
Molecular Formula |
C27H17Cl2N3 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[6-[(2-chlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Cl2N3/c28-24-7-3-1-5-20(24)16-30-22-11-9-18-13-19-10-12-23(15-27(19)32-26(18)14-22)31-17-21-6-2-4-8-25(21)29/h1-17H |
InChI Key |
VXBTUAKVXPDDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
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